molecular formula C15H27ClN2 B1428462 1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride CAS No. 360067-61-4

1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride

Cat. No. B1428462
M. Wt: 270.84 g/mol
InChI Key: LHQYFSFMWRNVGD-UHFFFAOYSA-M
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Description

1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride is a chemical compound with the CAS Number: 360067-61-4 . It has a molecular weight of 270.85 and its molecular formula is C15H27ClN2 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride is 1S/C15H27N2.ClH/c1-3-7-14 (8-4-1)16-11-12-17 (13-16)15-9-5-2-6-10-15;/h13-15H,1-12H2;1H/q+1;/p-1 . The compound’s structure includes two cyclohexyl groups attached to an imidazolium ring, which carries a positive charge balanced by a chloride ion .


Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . Its exact mass and monoisotopic mass are 270.1862766 g/mol . It has a topological polar surface area of 6.2 Ų .

Scientific Research Applications

Synthesis and Biological Activity

1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride plays a role in the synthesis of N-Heterocyclic carbene (NHC) ligand precursors. These precursors have been used to synthesize carbene complexes of silver(I) and copper(I), demonstrating notable cytotoxic properties against various human cancer cell lines, including cisplatin-sensitive and -resistant cells. These complexes show potential in cancer treatment due to their preferential cytotoxicity towards neoplastic cells over nontransformed cells (Pellei et al., 2012).

Organometallic Chemistry

In organometallic chemistry, 1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride is involved in the synthesis of imidazolium-based radicals and carbene complexes. These synthesized materials are used in various organic transformations, such as activation of aryl-halide bonds and alkene hydrosilylation. They have also been applied in the catalytic reduction of CO2 to methoxyborane (Das et al., 2020).

Corrosion Inhibition

In the field of corrosion inhibition, derivatives of 1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride have been studied as inhibitors for carbon steel in acidic environments. These derivatives demonstrate effective corrosion inhibition properties, which are critical in maintaining the integrity of materials in industrial applications (Shaaban et al., 2023).

Organocatalysis

Imidazolium chlorides are used in organocatalysis, specifically in the facilitation of organocatalyzed molecular and macromolecular syntheses. These compounds act as precatalysts in reactions like the benzoin condensation reaction and the ring-opening polymerization of d,l-lactide (Fèvre et al., 2012).

Electrochemical Applications

Electrochemical reduction of 1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride leads to the production of nucleophilic carbenes. These carbenes are persistent in ionic liquids and can be used as single electron transfer reagents in various electrochemical processes (Gorodetsky et al., 2004).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

1,3-dicyclohexyl-4,5-dihydroimidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N2.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h13-15H,1-12H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQYFSFMWRNVGD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC[N+](=C2)C3CCCCC3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride

CAS RN

360067-61-4
Record name 1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Opalka - 2012 - ecommons.cornell.edu
This dissertation discusses the development of complex catalytic systems in both batch and flow reactors using either organocatalysts or transition metal complexes with the future goal …
Number of citations: 0 ecommons.cornell.edu
YC Hu - 2014 - search.proquest.com
This thesis describes the development of a novel Cu (I)-NHC catalysed silylation of allenes using a commercial available silylborane reagent and the synthesis of a range of vinylsilanes…
Number of citations: 4 search.proquest.com

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